molecular formula C22H19NOS B14378913 N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide CAS No. 89873-87-0

N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide

Katalognummer: B14378913
CAS-Nummer: 89873-87-0
Molekulargewicht: 345.5 g/mol
InChI-Schlüssel: RJVYFKIZUWHNTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a benzenecarbothioyl group and a 1-phenylethyl group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide typically involves the reaction of benzenecarbothioyl chloride with N-(1-phenylethyl)benzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioamide group. The general reaction scheme is as follows:

Benzenecarbothioyl chloride+N-(1-phenylethyl)benzamideThis compound+HCl\text{Benzenecarbothioyl chloride} + \text{N-(1-phenylethyl)benzamide} \rightarrow \text{this compound} + \text{HCl} Benzenecarbothioyl chloride+N-(1-phenylethyl)benzamide→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the benzamide core.

Wissenschaftliche Forschungsanwendungen

N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex thioamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its thioamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition of their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(Benzenecarbothioyl)benzamide
  • N-(1-Phenylethyl)benzamide
  • N-(Benzenecarbothioyl)-N-methylbenzamide

Uniqueness

N-(Benzenecarbothioyl)-N-(1-phenylethyl)benzamide is unique due to the presence of both benzenecarbothioyl and 1-phenylethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in its interactions with molecular targets.

Eigenschaften

CAS-Nummer

89873-87-0

Molekularformel

C22H19NOS

Molekulargewicht

345.5 g/mol

IUPAC-Name

N-(benzenecarbonothioyl)-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C22H19NOS/c1-17(18-11-5-2-6-12-18)23(21(24)19-13-7-3-8-14-19)22(25)20-15-9-4-10-16-20/h2-17H,1H3

InChI-Schlüssel

RJVYFKIZUWHNTP-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)N(C(=O)C2=CC=CC=C2)C(=S)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.